2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
2,6-Difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring, a thiophene ring attached to a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic synthesis. One common route includes:
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Formation of the Pyridine-Thiophene Intermediate: : The initial step involves the coupling of a thiophene derivative with a pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents .
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Introduction of the Benzamide Moiety: : The intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound. This step typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
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Substitution Reactions: : The fluorine atoms on the benzamide ring can be substituted by nucleophiles under appropriate conditions. Common reagents include alkoxides, amines, and thiols.
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Oxidation and Reduction: : The thiophene and pyridine rings can undergo oxidation and reduction reactions. For example, thiophene can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Coupling Reactions: : The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products
Substitution: Depending on the nucleophile, products can include alkylated, aminated, or thiolated derivatives.
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced forms of the pyridine or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates. Studies may focus on its activity against specific biological targets, such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its structural features make it suitable for incorporation into materials with desired mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance binding affinity and selectivity by participating in unique interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide:
N-(2-(Thiophen-2-yl)pyridin-4-yl)methylbenzamide: Lacks the fluorine atoms, which may result in different biological activity and stability profiles.
2,6-Difluoro-N-(pyridin-4-yl)methylbenzamide: Lacks the thiophene ring, which could affect its electronic properties and reactivity.
Uniqueness
2,6-Difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is unique due to the combination of fluorine atoms, a thiophene ring, and a pyridine ring. This combination imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-difluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-12-3-1-4-13(19)16(12)17(22)21-10-11-6-7-20-14(9-11)15-5-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEIZABRKDWNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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